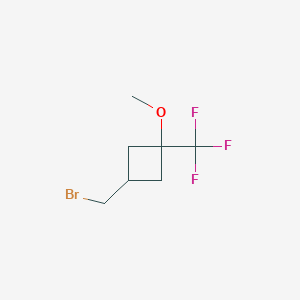
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is a cyclobutane derivative featuring a bromomethyl group, a methoxy group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane typically involves the introduction of the bromomethyl, methoxy, and trifluoromethyl groups onto a cyclobutane ring. One common approach is to start with a cyclobutane derivative and introduce the bromomethyl group through a bromination reaction. The methoxy group can be introduced via a nucleophilic substitution reaction, while the trifluoromethyl group can be added using trifluoromethylation techniques .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Trifluoromethylation Reactions: The trifluoromethyl group can be involved in radical trifluoromethylation reactions
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, methanol for methoxylation, and trifluoromethylating agents such as trifluoromethyl iodide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted cyclobutane derivatives .
Applications De Recherche Scientifique
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and lipophilicity
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and lipophilicity, which can affect its biological activity. The bromomethyl group can participate in various chemical reactions, leading to the formation of active intermediates that interact with specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: This compound features a bromomethyl and a trifluoromethoxy group on a benzene ring, similar to the trifluoromethyl and bromomethyl groups on the cyclobutane ring.
3-Trifluoromethylbenzyl bromide: This compound has a trifluoromethyl group and a bromomethyl group on a benzene ring, similar to the trifluoromethyl and bromomethyl groups on the cyclobutane ring.
Uniqueness
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is unique due to its combination of a cyclobutane ring with bromomethyl, methoxy, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propriétés
IUPAC Name |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHSTCZSPKURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
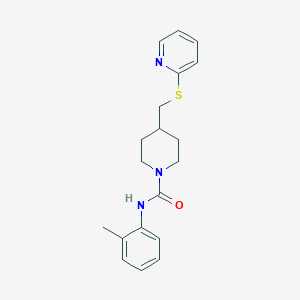
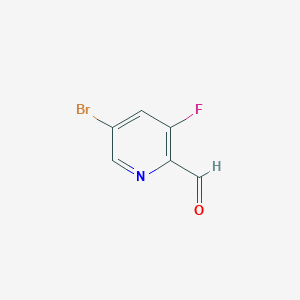
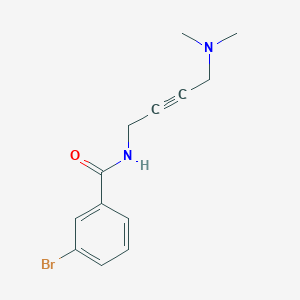
![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
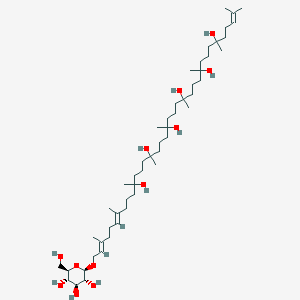
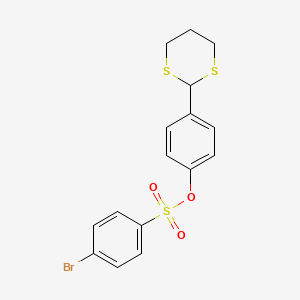
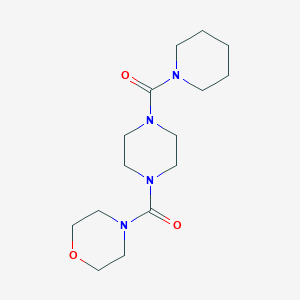
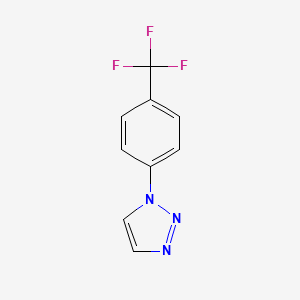

![2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid](/img/structure/B2510708.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2510713.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2510714.png)
